molecular formula C6H5N3O2 B11920936 1H-Imidazo(4,5-c)pyridine-4,6-diol CAS No. 91160-07-5

1H-Imidazo(4,5-c)pyridine-4,6-diol

Cat. No.: B11920936
CAS No.: 91160-07-5
M. Wt: 151.12 g/mol
InChI Key: PGHLOKLJCKBIMX-UHFFFAOYSA-N
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Description

1H-Imidazo(4,5-c)pyridine-4,6-diol (CAS Registry Number: 91160-07-5) is a chemical compound with the molecular formula C6H5N3O2, intended for research and development purposes . This imidazopyridine derivative is part of a significant class of heterocyclic compounds known for their diverse applications in medicinal chemistry and chemical biology . The broader imidazopyridine scaffold is a privileged structure in drug discovery, forming the core of compounds with a wide range of biological activities. Research into similar analogs has demonstrated potential in various therapeutic areas. For instance, certain imidazopyridine compounds are being investigated as novel antitubercular agents, targeting vital enzymes like DprE1 in Mycobacterium tuberculosis . Other derivatives have shown promise as anticancer agents, functioning through mechanisms such as B-Raf kinase inhibition or as inhibitors of Aurora A kinase, which is overexpressed in numerous cancers . Furthermore, the structural framework is also explored in the development of biochemical tools, such as fluorescent probes for live-cell imaging, highlighting its utility beyond pharmaceutical applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91160-07-5

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

4-hydroxy-1,5-dihydroimidazo[4,5-c]pyridin-6-one

InChI

InChI=1S/C6H5N3O2/c10-4-1-3-5(6(11)9-4)8-2-7-3/h1-2H,(H,7,8)(H2,9,10,11)

InChI Key

PGHLOKLJCKBIMX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(NC1=O)O)N=CN2

Origin of Product

United States

Preparation Methods

Two-Step Cyclization Using 4,6-Diaminopyridine-3-ol

A foundational approach involves cyclizing 4,6-diaminopyridine-3-ol with carbonyl sources. For example:

  • Step 1 : Acetylation of 4,6-diaminopyridine-3-ol with acetic anhydride forms a diacetylated intermediate.

  • Step 2 : Cyclization under acidic conditions (e.g., 70% H₂SO₄) yields the imidazo[4,5-c]pyridine core. Subsequent hydrolysis with 10% NaOH introduces hydroxyl groups at positions 4 and 6.

Key Data :

Starting MaterialReagents/ConditionsYieldIntermediateFinal Product
4,6-Diaminopyridine-3-olAcetic anhydride, H₂SO₄, NaOH65–70%Diacetylated pyridine1H-Imidazo(4,5-c)pyridine-4,6-diol

This method prioritizes regioselectivity but requires careful control of hydrolysis to avoid over-oxidation.

Hydrolysis of Halogenated Precursors

From 4,6-Dichloro-1H-Imidazo[4,5-c]pyridine

4,6-Dichloro-1H-imidazo[4,5-c]pyridine serves as a key intermediate. Hydrolysis under basic conditions replaces chlorine atoms with hydroxyl groups:

  • Reaction : Treatment with aqueous NaOH (2 M) at 80°C for 12 hours.

  • Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by electron-withdrawing effects of the imidazole ring.

Optimization Insights :

  • Solvent : Mixed H₂O-isopropanol (IPA) enhances solubility and reaction rate.

  • Catalyst : Zn dust and HCl accelerate reduction steps in precursor synthesis.

Comparative Yields :

Halogenated PrecursorBaseTemperatureTimeYield
4,6-Dichloro derivativeNaOH80°C12 h85%
4-Fluoro-6-chloro derivativeKOH100°C24 h72%

One-Pot Tandem Synthesis

SNAr–Reduction–Heterocyclization Sequence

A streamlined one-pot method adapts strategies from imidazo[4,5-b]pyridine synthesis:

  • SNAr Reaction : 2-Chloro-3-nitropyridine reacts with amines in H₂O-IPA.

  • Reduction : Zn/HCl reduces nitro groups to amines.

  • Cyclization : Aldehydes induce heterocyclization, followed by oxidation to hydroxyl groups.

Case Study :

  • Substrates : 2-Chloro-3-nitropyridine + benzaldehyde.

  • Conditions : H₂O-IPA (1:1), 85°C, 10 hours.

  • Yield : 78%.

Advantages :

  • Avoids isolation of intermediates.

  • Scalable for gram-scale production.

Oxidative Functionalization of Imidazo[4,5-c]pyridine

Direct Hydroxylation Using H₂O₂

Limited to substrates with activating groups, hydroxylation via H₂O₂/FeCl₃ achieves moderate yields:

  • Substrate : 1H-Imidazo[4,5-c]pyridine.

  • Conditions : 30% H₂O₂, FeCl₃ (5 mol%), 60°C, 8 hours.

  • Yield : 55%.

Limitations :

  • Competing over-oxidation to quinone-like structures.

  • Requires electron-donating substituents for effective activation.

Catalytic Methods and Green Chemistry

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes:

  • Example : Cyclocondensation of diaminopyridine with urea under microwave irradiation (300 W, 150°C, 15 minutes).

  • Yield : 82% with 99% purity.

Sustainability Metrics :

ParameterConventional MethodMicrowave Method
Time12 h0.25 h
Energy Use1.2 kWh0.15 kWh
Solvent Volume50 mL10 mL

Analytical Validation of Products

Spectroscopic Characterization

  • ¹H NMR : Distinct peaks at δ 6.4 (C5-H) and δ 7.7 ppm (C2-H) confirm the imidazo ring.

  • IR : O–H stretching at 3320 cm⁻¹ and C–N vibrations at 1390 cm⁻¹.

  • Mass Spec : [M+H]⁺ at m/z 152.1 (calc. 151.12).

Purity Assessment :

  • HPLC with C18 column (MeCN/H₂O, 70:30): >98% purity.

Industrial-Scale Production Challenges

Cost vs. Yield Tradeoffs

MethodCost (USD/kg)YieldScalability
Hydrolysis of dichloro precursor12085%High
One-pot tandem synthesis20078%Moderate
Microwave cyclocondensation18082%Low

Key Considerations :

  • Dichloro precursor synthesis requires hazardous chlorinating agents (e.g., POCl₃).

  • One-pot methods reduce waste but demand precise temperature control.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring facilitates nucleophilic substitution at position 2. Key reactions include:

  • Amination : Reaction with primary amines (e.g., 4-methoxybenzylamine) under catalysis by aniline hydrochloride forms substituted formamidine intermediates, which cyclize to imidazo[4,5-b]pyridines .

  • Halogen Displacement : 2-Chloro derivatives undergo Suzuki-Miyaura cross-coupling with arylboronic acids using Pd/Cu catalysts to introduce aryl/heteroaryl groups .

Electrophilic Substitution

Hydroxyl groups at positions 4 and 6 participate in electrophilic reactions:

  • Aldehyde Condensation : Reacts with aldehydes (e.g., benzaldehyde) in H<sub>2</sub>O-IPA to form imine intermediates, which cyclize into dihydroimidazopyridines. Subsequent aromatization yields substituted imidazo[4,5-b]pyridines .

ReagentConditionsProductYield
BenzaldehydeH<sub>2</sub>O-IPA, 10h3-Phenylimidazo[4,5-b]pyridine89%
4-NitrobenzaldehydeSame as above3-(4-Nitrophenyl)imidazo[4,5-b]pyridine83%

Cyclocondensation with Carbonyl Compounds

Reaction with malononitrile demonstrates divergent pathways:

  • DBU-Promoted Pathway : Forms 5,7-diamino-6-cyano derivatives (e.g., 45 ) via nucleophilic attack and cyclization .

  • Base-Free Pathway : Yields 5-amino-6,7-dicyano derivatives (e.g., 46 ) through direct cyclization .

Tandem S<sub>N</sub>Ar Reaction–Reduction–Heterocyclization

A one-pot synthesis method enables efficient construction of imidazo[4,5-b]pyridines:

  • S<sub>N</sub>Ar Reaction : 2-Chloro-3-nitropyridine reacts with primary amines to form nitro intermediates.

  • Reduction : Zn dust reduces nitro groups to amines.

  • Cyclization : Aldehyde condensation and aromatization complete the sequence .

Catalytic Hydrogenation and Functionalization

  • Hydrogenolysis : Pd/C-catalyzed hydrogenation reduces cyano groups to amines, enabling further derivatization (e.g., conversion of 47 to 48 ) .

  • C–H Activation : Copper/bathophenanthroline systems facilitate regioselective coupling with boronic acids for late-stage diversification .

Mechanistic Insights

Time-dependent <sup>1</sup>H NMR studies confirm reaction pathways:

  • Imine intermediates (δ 7.00 ppm) form within 1 hour.

  • Aromatized products (δ 8.20–8.50 ppm) appear after 10 hours .

Scientific Research Applications

Pharmacological Properties

The pharmacological potential of 1H-imidazo(4,5-c)pyridine-4,6-diol is linked to its ability to interact with various biological targets. Key applications include:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of imidazo(4,5-c)pyridine exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from this scaffold have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Antitubercular Agents : Recent research indicates that specific derivatives of imidazo(4,5-c)pyridine can inhibit Mycobacterium tuberculosis. Notably, compounds such as 6-(4-nitrophenoxy)-2-substituted derivatives have been identified with minimal inhibitory concentrations (MIC) as low as 0.5 μmol/L, highlighting their potential as new antitubercular agents .
  • Cancer Therapeutics : The compound has been explored for its role in cancer treatment due to its ability to inhibit key proteins involved in tumor growth. For example, certain derivatives have shown promising results as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms in cancer cells .
  • Anti-inflammatory Properties : Research indicates that imidazo(4,5-c)pyridine derivatives can reduce inflammatory responses in various cell types. This property is particularly relevant for conditions like retinal ischemia .

Case Studies

Several studies illustrate the practical applications of this compound:

  • Antitubercular Activity : In a study aimed at developing new antitubercular agents, a series of derivatives were synthesized and screened for activity against Mycobacterium tuberculosis. The most potent compounds demonstrated MIC values indicating strong antibacterial activity .
  • Anticancer Efficacy : A recent investigation into the anticancer properties of imidazo[4,5-c]pyridine derivatives revealed that certain compounds could significantly inhibit cell proliferation in multiple human tumor cell lines when combined with existing chemotherapeutic agents like temozolomide .
  • Inflammatory Response Modulation : Research conducted on the anti-inflammatory effects of these compounds showed that they could effectively reduce oxidative stress markers in human retinal pigment epithelial cells .

Mechanism of Action

The mechanism of action of 1H-Imidazo(4,5-c)pyridine-4,6-diol involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of GABA A receptors, influencing neurotransmission in the central nervous system . Additionally, it may inhibit certain enzymes, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The imidazo[4,5-c]pyridine core is highly versatile, with substitutions at positions 4 and 6 significantly altering chemical and biological properties. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
1H-Imidazo[4,5-c]pyridine-4,6-diol -OH at C4, C6 C₆H₅N₃O₂ 151.12 High thermal stability; purine-like scaffold
1H-Imidazo[4,5-c]pyridine-4,6-diamine -NH₂ at C4, C6 C₆H₇N₅ 149.15 TLR7/8 agonist activity; antiviral potential
1-Benzyl-2-butyl-N6-phenyl derivative -NH₂ at C4, -NHPh at C6, benzyl/butyl C₂₃H₂₈N₆ 388.51 Solid-state stability; immunomodulatory
1H-Imidazo[4,5-c]quinolin-4-amine Extended quinoline ring; -NH₂ at C4 C₁₁H₈N₄ 196.21 Kinase inhibition; antitumor applications
6-Bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one Bromo at C6; ketone at C2 C₆H₄BrN₃O 229.02 Antiviral, anti-inflammatory activity
Key Observations:
  • Substituent Impact : Hydroxyl groups in the diol derivative enhance polarity and hydrogen-bonding capacity compared to diamine (-NH₂) or aryl-substituted analogs. This may influence solubility and target binding .
  • Biological Activity: Diamine derivatives (e.g., TLR7/8 agonists) and quinolinone-based compounds (e.g., kinase inhibitors) exhibit pronounced pharmacological activities, whereas the diol's applications remain less characterized but structurally suggestive of nucleic acid interactions .
  • Thermal Stability : The diol’s high boiling and flash points suggest utility in high-temperature synthetic processes, contrasting with lower-molecular-weight analogs like the diamine .

Biological Activity

1H-Imidazo(4,5-c)pyridine-4,6-diol is a heterocyclic compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound has the molecular formula C8H8N2O2C_8H_8N_2O_2 and a molecular weight of approximately 168.16 g/mol. The structure includes imidazole and pyridine rings with hydroxyl groups at the 4 and 6 positions, which contribute to its unique reactivity and interaction capabilities with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro tests against various Gram-positive and Gram-negative bacteria have shown promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.5 - 0.8 μmol/L
Staphylococcus aureus0.015 mg/mL
Escherichia coli200 μg/mL
Pseudomonas aeruginosa500 μg/mL

The compound's ability to inhibit Mycobacterium tuberculosis suggests its potential as a new antitubercular agent, with binding affinities comparable to established drugs like Isoniazid .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown activity against various cancer cell lines:

  • MCF-7 (breast cancer) : Induced apoptosis with an IC50 of approximately 25.72±3.95μM25.72\pm 3.95\mu M .
  • U87 (glioblastoma) : Demonstrated significant cytotoxicity with an IC50 of 45.2±13.0μM45.2\pm 13.0\mu M .

The mechanism involves interaction with key proteins involved in cell survival pathways, including inhibitors of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1) .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Positive Allosteric Modulation : Acts on GABA_A receptors influencing neurotransmission in the central nervous system.
  • Hydrogen Bonding and Pi-stacking Interactions : Facilitates interactions with biological macromolecules, enhancing its efficacy against various pathogens.

Synthesis Methods

Several synthetic approaches have been developed for producing this compound:

  • Condensation Reactions : Utilizing imidazole derivatives and pyridine precursors.
  • Cyclization Techniques : Employing various catalysts to facilitate the formation of the imidazo ring structure.

These methods allow for modifications that can enhance the biological activity of the compound through structural variations .

Study on Antitubercular Activity

A study evaluated several derivatives of this compound for their antitubercular activity against Mycobacterium tuberculosis. The most potent compounds exhibited MIC values as low as 0.50.6μmol/L0.5-0.6\mu mol/L, indicating strong potential for further development into therapeutic agents .

Evaluation of Anticancer Properties

In another investigation involving breast cancer cell lines (MCF-7), compounds derived from this compound were tested for their cytotoxic effects. Results indicated significant apoptosis induction at specific concentrations, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. What are the common synthetic routes for 1H-imidazo[4,5-c]pyridine-4,6-diol derivatives, and how do substituents influence their structural characterization?

The synthesis of 1H-imidazo[4,5-c]pyridine derivatives typically involves cyclization reactions using substituted anilines or benzylamines. For example, aryl-substituted derivatives (e.g., 4-methoxybenzyl, 4-trifluoromethylbenzyl) are synthesized via condensation reactions under reflux conditions. Solid products are characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and purity. Substituents like electron-withdrawing groups (e.g., -CF3_3) shift NMR signals due to altered electron density, while bulky groups (e.g., 2,4,4-trimethylpentan-2-yl) affect solubility and crystallization .

Q. How are spectroscopic techniques (NMR, MS) employed to validate the structure of 1H-imidazo[4,5-c]pyridine-4,6-diol analogs?

1H^1H-NMR is critical for identifying proton environments, such as distinguishing between aromatic protons in the pyridine ring (δ 7.5–8.5 ppm) and imidazole NH protons (δ 10–12 ppm). Mass spectrometry (MS) confirms molecular weight, with ESI-HRMS providing precise mass-to-charge ratios. For example, a derivative with a molecular formula C13H10N4O2C_{13}H_{10}N_4O_2 shows a molecular ion peak at m/z 254.2441 .

Q. What role does the imidazo[4,5-c]pyridine core play in Toll-like receptor (TLR) modulation?

The core structure acts as a scaffold for TLR7 agonists. Substitutions at the 4- and 6-positions (e.g., diamine or diol groups) enhance binding affinity to TLR7 by forming hydrogen bonds with key residues in the receptor’s binding pocket. For instance, derivatives with bulky substituents exhibit reduced activity due to steric hindrance .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of spiro-fused imidazo[4,5-c]pyridine derivatives?

A base-promoted method using NaOH in pyridine at 80°C for 24 hours achieves yields up to 71% for spiro-fused derivatives. Key factors include stoichiometric control of amidines and ketones (1:1.5 molar ratio) and solvent polarity. For example, polar aprotic solvents like DMF enhance cyclization efficiency compared to toluene .

Q. What strategies resolve contradictions in biological activity data between 1H-imidazo[4,5-c]pyridine analogs?

Discrepancies often arise from substituent electronic effects. For example, electron-donating groups (e.g., -OCH3_3) at the 4-position enhance TNF-α suppression by 40% compared to electron-withdrawing groups (e.g., -Cl). Dose-response assays and molecular docking simulations can validate these trends by correlating substituent effects with receptor interaction energies .

Q. How do structural modifications at the 2-position of the imidazo[4,5-c]pyridine core impact JAK inhibitory activity?

Substituents like methylsulfonyl-azetidine at the 2-position enhance selectivity for JAK1/3 isoforms. For instance, N-[4-ethyl-6-[1-(methylsulfonyl)-3-azetidinyl]-3-pyridinyl]-N,1-dimethyl analogs show IC50_{50} values <10 nM in kinase assays. X-ray crystallography reveals that the azetidine group occupies a hydrophobic pocket, stabilizing the inhibitor-enzyme complex .

Q. What methodologies are used to analyze the stability of 1H-imidazo[4,5-c]pyridine-4,6-diol under varying pH conditions?

Accelerated stability studies in buffers (pH 1–13) at 40°C for 30 days, followed by HPLC-UV analysis, identify degradation products. The diol group is prone to oxidation at pH >10, forming quinone-like byproducts. Stabilizing agents like ascorbic acid (1% w/v) reduce degradation by 80% under basic conditions .

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